Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Overview
Description
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol . It is a low melting solid that is used in various scientific research applications . The compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a methoxy(methyl)carbamoyl group .
Preparation Methods
The synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methoxy(methyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is used extensively in scientific research due to its diverse range of applications. It is utilized in:
Chemistry: As a building block for the synthesis of complex molecules and in various organic reactions.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound binds to active sites of enzymes or receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOLNIURSFPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626631 | |
Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148148-48-5 | |
Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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